Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
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Overview
Description
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H16O5 It is an ester derivative of phenylpropanoic acid, characterized by the presence of an acetoxy group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetoxy group may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the acetoxy group.
Ethyl acetate: A simpler ester with different chemical properties.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is unique due to the presence of both an acetoxy and a hydroxyphenyl group, which confer distinct chemical and biological properties
Biological Activity
Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a molecular formula of C13H16O4 and a molecular weight of 252.26 g/mol. The compound is characterized by the presence of an acetoxy group and a hydroxyphenyl group, which play crucial roles in its biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C13H16O4 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | This compound |
CAS Number | 1799611-07-6 |
Synthesis
The synthesis of this compound typically involves esterification reactions. A common method includes reacting (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The hydroxyphenyl moiety can engage in hydrogen bonding with various biological targets, potentially modulating inflammatory pathways.
A study highlighted that derivatives of phenolic compounds similar to this compound demonstrated potent anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The presence of the hydroxy group enhances its radical-scavenging capacity, making it a candidate for further pharmacological investigations aimed at oxidative stress-related conditions .
Cytotoxic Effects
There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent study demonstrated that compounds structurally related to this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Evaluation : In a comparative analysis, this compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid when tested using DPPH radical scavenging assays .
- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that those with structural similarities to this compound exhibited IC50 values ranging from 5 to 15 µg/mL against MCF-7 cells .
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3 |
InChI Key |
VVQVEFPDYMABLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C |
Origin of Product |
United States |
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